Cas no 39864-48-7 ((2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid)

(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid is a chiral non-proteinogenic amino acid derivative characterized by its stereospecific (2S) configuration and incorporation of a phenoxyacetamido side chain. This compound is of interest in pharmaceutical and peptide research due to its structural versatility, serving as a building block for modified peptides or enzyme inhibitors. The methyl substitution at the β-position enhances steric influence, potentially improving binding selectivity in biological systems. Its carboxyl and amide functionalities allow for further synthetic modifications, making it valuable in medicinal chemistry applications. The compound's well-defined chirality ensures consistency in stereochemical outcomes, supporting its use in asymmetric synthesis and drug development.
(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid structure
39864-48-7 structure
Product Name:(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid
CAS No:39864-48-7
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD08484737
CID:924985
PubChem ID:2942249
Update Time:2025-05-24

(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-METHYL-2-[(PHENOXYACETYL)AMINO]BUTANOIC ACID
    • 3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid
    • CHEMBL1360817
    • SCHEMBL11324889
    • UNM000000643001
    • DTXSID40387923
    • MLS000531283
    • Oprea1_208544
    • EN300-08372
    • CS-0221114
    • AKOS016045565
    • N-(phenoxyacetyl)valine
    • IFLab1_004872
    • IDI1_010627
    • G36744
    • SMR000136261
    • 3-methyl-2-(2-phenoxyacetamido)butanoic acid
    • HMS1425N10
    • 39864-48-7
    • Z54359521
    • 879553-92-1
    • HMS2448M06
    • AKOS000199369
    • (2-Phenoxyacetyl)valine
    • (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid
    • MDL: MFCD08484737
    • Inchi: 1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)
    • InChI Key: CLSLDFKGBNDDJJ-UHFFFAOYSA-N
    • SMILES: OC(C(C(C)C)NC(COC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 250.10798
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 78.46

(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid Pricemore >>

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Additional information on (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid

Compound CAS No 39864-48-7: (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid

The compound (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid with CAS No 39864-48-7 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a butanoic acid backbone with a methyl group at the third position and a phenoxyacetamido group attached to the second carbon, which is also chiral, making it an S-enantiomer.

Recent studies have highlighted the importance of (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid in understanding the relationship between molecular structure and biological activity. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of peptide-based drugs and enzyme inhibitors. The presence of the phenoxy group introduces hydrophobicity, while the amide bond contributes to hydrogen bonding capabilities, making this compound versatile in various chemical reactions.

One of the most promising applications of this compound lies in its potential as a building block for targeted drug delivery systems. Scientists have investigated its ability to form stable complexes with specific proteins, which could enhance drug efficacy and reduce side effects. Additionally, the chiral nature of the molecule has been exploited in asymmetric synthesis, enabling the production of enantiomerically pure compounds—a critical factor in modern pharmaceuticals.

Recent advancements in computational chemistry have also provided deeper insights into the properties of (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid. Molecular docking studies have revealed its potential to bind to key biological targets, such as kinases and proteases, suggesting its role in inhibiting enzymatic activity. These findings have opened new avenues for exploring its therapeutic potential in treating conditions like cancer, inflammation, and neurodegenerative diseases.

In terms of synthesis, researchers have developed efficient methods to prepare this compound using environmentally friendly reagents and catalytic processes. The use of green chemistry principles has not only improved yield but also reduced waste, aligning with current sustainability goals in the chemical industry.

The structural versatility of (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid makes it a valuable tool for exploring novel chemical reactions and mechanisms. Its ability to participate in both nucleophilic and electrophilic reactions has been extensively studied, providing insights into its reactivity under different conditions.

Furthermore, recent research has focused on the stereochemical outcomes of reactions involving this compound. Understanding how chirality influences reaction pathways is crucial for designing enantioselective processes, which are essential for producing pharmaceuticals with high purity and specific biological activities.

In conclusion, (2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid (CAS No 39864-48-7) stands out as a multifaceted molecule with significant implications for drug discovery and chemical synthesis. Its unique properties continue to inspire innovative research directions, solidifying its position as a key compound in contemporary organic chemistry.

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